![molecular formula C17H14N6O2S2 B2987562 N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-sulfonamide CAS No. 1219912-56-7](/img/structure/B2987562.png)
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of pyrazolopyrimidine . Pyrazolopyrimidines are a class of compounds that have been studied for their potential as anticancer agents . They are known to inhibit cyclin-dependent kinase 2 (CDK2), which is a target for developing new cancer treatments .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds have been synthesized using various methods . For instance, the phenylsulfonamide moiety of a lead compound was replaced with pyrazole derivatives to afford a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines .Applications De Recherche Scientifique
Cancer Research and CDK2 Inhibition
The phenylsulfonamide moiety of this compound has been bioisosterically replaced with pyrazole derivatives, resulting in a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines . Among these derivatives, compound 15 stands out as a potent cyclin-dependent kinase 2 (CDK2) inhibitor with a Ki value of 0.005 µM . CDK2 plays a crucial role in cell cycle regulation and has been explored as a target for cancer treatment. Compound 15 also exhibits sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .
Antibacterial Activity
Several pyrazole-containing compounds, including those related to our target compound, have shown significant antibacterial activity. For instance, compound 2j demonstrated marked activity against E. coli , S. aureus , and B. subtilis .
Antiparasitic Potential
The sulfonamide group in pyrazole structures has been associated with antiparasitic effects. In the case of our compound, compounds 3b and 3e exhibit potential for treating infections caused by Leishmania strains .
Anticancer Properties
Pyrazole-bearing compounds have diverse pharmacological effects, including potent anticancer activity. For instance, compound 20 displayed excellent anticancer potential against MCF-7 and B16-F10 cancer cell lines .
Antileishmanial and Antimalarial Activities
Hydrazine-coupled pyrazoles, similar to our compound, have been synthesized and verified for their structures. These compounds exhibit promising antileishmanial and antimalarial activities .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its activity . It exhibits potent CDK2 inhibitory activity, with a Ki value of 0.005 µM . This interaction results in the reduction of the phosphorylation of retinoblastoma at Thr821 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 . Therefore, the inhibition of CDK2 by the compound can lead to cell cycle arrest at the S and G2/M phases .
Pharmacokinetics
The compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines , suggesting it may have favorable bioavailability.
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . This is likely due to the cell cycle arrest caused by the inhibition of CDK2, which can lead to programmed cell death or apoptosis .
Propriétés
IUPAC Name |
N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S2/c24-27(25,17-3-1-10-26-17)22-14-6-4-13(5-7-14)21-15-11-16(19-12-18-15)23-9-2-8-20-23/h1-12,22H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZGRYLYWAYDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)thiophene-2-sulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.